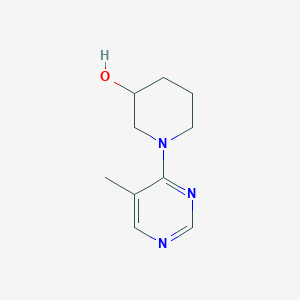

1-(5-Methylpyrimidin-4-yl)piperidin-3-ol

Description

Overview of Heterocyclic Scaffolds in Chemical Biology

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, representing the largest and most diverse family of organic compounds. These are cyclic compounds containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. Their structural diversity and ability to participate in various biological processes make them indispensable in the field of chemical biology. semanticscholar.org In fact, over 90% of new drugs contain a heterocyclic moiety, highlighting their significance in pharmaceutical development. idosi.org

Heterocycles are integral to life itself, forming the core structures of essential biomolecules such as DNA and RNA, vitamins, and hemoglobin. Their prevalence in nature has made them a focal point for chemists and biologists seeking to understand and manipulate biological systems. The unique three-dimensional shapes and electronic properties of heterocyclic scaffolds allow them to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. researchgate.net This has led to their development as therapeutic agents for a multitude of diseases, including cancer, infections, and inflammatory conditions.

The Pyrimidine (B1678525) Nucleus as a Core Structural Motif in Bioactive Molecules

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of living organisms. nih.govresearchgate.net Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, which are essential constituents of DNA and RNA. researchgate.net Beyond its role in nucleic acids, the pyrimidine scaffold is found in a variety of other biologically important molecules, including vitamins like thiamine (B1217682) (vitamin B1). novapublishers.com

In medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold" due to its presence in a vast number of bioactive compounds and clinically approved drugs. researchgate.net Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. nih.govorientjchem.org The ability of the pyrimidine ring to act as both a hydrogen bond donor and acceptor allows it to effectively bind to biological targets. nih.gov This versatility has led to the development of numerous pyrimidine-based drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine. mdpi.com

The Piperidine (B6355638) Ring System as a Foundational Component in Molecular Design

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural products. nih.govrsc.org Its non-aromatic, flexible chair-like conformation allows it to present substituents in well-defined three-dimensional orientations, making it an ideal scaffold for drug design. rsc.org The nitrogen atom in the piperidine ring can act as a basic center, which is often crucial for the pharmacokinetic properties of a drug, such as solubility and membrane permeability. blumberginstitute.org

Piperidine derivatives have been shown to possess a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and central nervous system activities. researchgate.net The piperidine scaffold is a key component in many blockbuster drugs, demonstrating its importance in modern medicine. The versatility of the piperidine ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its potency, selectivity, and safety. nih.govresearchgate.net

Rationale for Investigating the 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol Scaffold

The chemical scaffold of this compound is a hybrid structure that combines the key features of both the pyrimidine and piperidine ring systems. The rationale for investigating this specific scaffold stems from the potential for synergistic or novel biological activities arising from the fusion of these two pharmacologically significant heterocycles.

The pyrimidine moiety, with its electron-deficient nature and hydrogen bonding capabilities, can serve as a key interaction point with biological targets. The methyl group at the 5-position of the pyrimidine ring can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity. The piperidine ring provides a flexible, three-dimensional structure that can orient the molecule within a binding pocket. The hydroxyl group at the 3-position of the piperidine ring introduces a polar functional group that can participate in hydrogen bonding interactions, which is often critical for target recognition.

Significance of Pyrimidine-Piperidine Hybrid Architectures in Contemporary Research

The combination of pyrimidine and piperidine rings into a single molecular architecture has emerged as a promising strategy in modern medicinal chemistry. researchgate.net These hybrid structures have garnered significant attention due to their potential to interact with multiple biological targets or to exhibit enhanced activity and selectivity compared to their individual components. mdpi.com

Recent research has demonstrated that pyrimidine-piperidine hybrids possess a diverse range of biological activities. For instance, certain derivatives have shown potent anticancer activity by inhibiting key enzymes involved in cell proliferation. nih.govresearchgate.net Others have been investigated as inhibitors of enzymes like monoamine oxidase for the treatment of neurodegenerative diseases. nih.gov The modular nature of these hybrids allows for the systematic modification of different parts of the molecule, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. researchgate.net The continued investigation of pyrimidine-piperidine scaffolds is expected to yield novel therapeutic agents for a variety of diseases.

Data Tables

Table 1: Key Structural Features of this compound

| Feature | Description | Potential Significance |

| Pyrimidine Ring | A six-membered aromatic heterocycle with two nitrogen atoms. | Core scaffold in many bioactive molecules, involved in hydrogen bonding. nih.govresearchgate.net |

| Piperidine Ring | A six-membered saturated heterocycle with one nitrogen atom. | Provides a three-dimensional scaffold and influences pharmacokinetic properties. nih.govrsc.org |

| Methyl Group | A substituent on the pyrimidine ring. | Can affect steric interactions and electronic properties. |

| Hydroxyl Group | A substituent on the piperidine ring. | Can participate in hydrogen bonding and influence solubility. |

| Hybrid Structure | Covalent linkage of the pyrimidine and piperidine rings. | Potential for synergistic or novel biological activities. researchgate.netmdpi.com |

Table 2: Reported Biological Activities of Related Pyrimidine-Piperidine Hybrids

| Biological Activity | Target/Mechanism (if known) | Reference Compound Example | Citation |

| Anticancer | Inhibition of cyclin-dependent kinases (CDKs) | Pyrimidine-piperidine amides | researchgate.net |

| Anticancer | Inhibition of Epidermal Growth Factor Receptor (EGFR) | 4-(piperidine-linked)-pyrimidine | nih.gov |

| Antitubercular | Not specified | Piperidinol derivatives | nih.gov |

| Antimicrobial | Not specified | Piperidin-4-one derivatives | biomedpharmajournal.org |

| NHE-1 Inhibition | Sodium-hydrogen exchanger-1 inhibitor | 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-5-11-7-12-10(8)13-4-2-3-9(14)6-13/h5,7,9,14H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJVWQAWPRPGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 5 Methylpyrimidin 4 Yl Piperidin 3 Ol

General Synthetic Approaches to Pyrimidine-Substituted Piperidines

The construction of pyrimidine-substituted piperidines is a significant area of research due to the prevalence of this combined scaffold in biologically active molecules. nih.gov General strategies often involve the coupling of a pre-functionalized pyrimidine (B1678525) ring with a piperidine (B6355638) derivative. Key approaches include:

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a halogenated pyrimidine reacts with a piperidine nucleophile. The reactivity of the halogen is influenced by the electronic properties of the pyrimidine ring and the position of the halogen. For instance, halogens at the C2, C4, and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic attack. The reaction is often facilitated by a base to neutralize the hydrogen halide formed. beilstein-journals.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between a pyrimidine and a piperidine. This reaction typically involves a pyrimidine halide or triflate and a piperidine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. This method offers a broad substrate scope and good functional group tolerance. nih.gov

Reductive Amination: The reaction between a pyrimidine aldehyde or ketone and a piperidine derivative, followed by reduction of the resulting iminium intermediate, provides another route to these compounds. This method is particularly useful when the desired substitution pattern is not readily accessible through other means. nih.gov

Multi-component Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules like pyrimidine-substituted piperidines in a single step from three or more starting materials. nih.gov These reactions are atom-economical and can rapidly generate libraries of diverse compounds.

Specific Synthetic Routes to 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol

The synthesis of the target molecule, this compound, requires the specific assembly of its constituent parts.

Construction of the 5-Methylpyrimidine (B16526) Moiety

The synthesis of the 5-methylpyrimidine core can be achieved through various cyclization strategies. A common approach involves the condensation of a three-carbon synthon with an amidine or a related nitrogen-containing species. For instance, the reaction of a β-dicarbonyl compound or its equivalent, bearing a methyl group at the α-position, with formamidine (B1211174) or guanidine (B92328) derivatives can lead to the formation of the 5-methylpyrimidine ring. mdpi.com Alternatively, functionalization of a pre-existing pyrimidine ring, such as through a C-C bond-forming reaction at the 5-position, can also be employed. nih.gov

Synthesis and Functionalization of the Piperidin-3-ol Scaffold

The piperidin-3-ol scaffold is a chiral building block, and its enantioselective synthesis is often a key consideration. Several methods are available for its preparation:

Reduction of Pyridines: The catalytic hydrogenation of 3-hydroxypyridine (B118123) or its derivatives is a direct route to piperidin-3-ol. nih.govorganic-chemistry.org This method can be controlled to achieve specific stereoisomers.

From Chiral Precursors: Enantiomerically pure piperidin-3-ol can be synthesized from readily available chiral starting materials like amino acids. For example, L-glutamic acid can be converted to enantiomerically pure 3-(N-Boc amino) piperidine derivatives through a multi-step sequence. researchgate.net

Asymmetric Synthesis: Various asymmetric methods, including catalytic asymmetric hydrogenation of pyridinium (B92312) salts and enantioselective cyclization reactions, have been developed to produce optically active piperidin-3-ol derivatives. acs.org

Methods for C-N Bond Formation between Pyrimidine and Piperidine Rings

The crucial step in the synthesis of this compound is the formation of the C-N bond between the C4 position of the 5-methylpyrimidine ring and the nitrogen atom of the piperidin-3-ol ring.

A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halo-5-methylpyrimidine (e.g., 4-chloro-5-methylpyrimidine) with piperidin-3-ol in the presence of a base. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the halide by the piperidine nitrogen. researchgate.net

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Type | Reactant 1 | Reactant 2 | Product | Key Features |

| Pyrimidine Synthesis | β-Ketoester with methyl group | Amidine | 5-Methylpyrimidin-4-one | Cyclocondensation |

| Halogenation | 5-Methylpyrimidin-4-one | POCl₃ | 4-Chloro-5-methylpyrimidine | Activation for SNAr |

| C-N Bond Formation (SNAr) | 4-Chloro-5-methylpyrimidine | Piperidin-3-ol | This compound | Formation of the final product |

Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships of this compound, derivatization of the core structure is essential.

Modifications on the Pyrimidine Ring

The pyrimidine ring offers several positions for modification, allowing for the introduction of a wide range of substituents.

Substitution at the C2 and C6 Positions: The C2 and C6 positions of the pyrimidine ring are often susceptible to nucleophilic attack, especially if they bear a leaving group like a halogen. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols. researchgate.netnih.gov

Functionalization of the Methyl Group: The methyl group at the C5 position can be functionalized through various reactions. For example, it can be halogenated and subsequently used in cross-coupling reactions or displaced by nucleophiles. Condensation reactions with aldehydes or other electrophiles can also be performed. researchgate.net

Introduction of Substituents at the C5 Position: While the target molecule already has a methyl group at C5, further modifications or the introduction of different substituents at this position can be achieved through various C-C bond-forming reactions, such as Suzuki or Stille couplings, if a suitable handle like a halogen is present on the pyrimidine ring. nih.gov

Table 2: Potential Derivatization Reactions on the Pyrimidine Ring

| Position | Reaction Type | Reagents | Potential Products |

| C2/C6 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2/6-Amino, -Oxy, or -Thio derivatives |

| C5-Methyl | Halogenation followed by substitution | NBS, then Nu⁻ | 5-(Halomethyl) followed by 5-(Nucleophilomethyl) derivatives |

| C5-Methyl | Condensation | Aldehydes | 5-Styryl or related derivatives |

| C5 | Suzuki Coupling (if halogenated) | Aryl/heteroaryl boronic acids, Pd catalyst | 5-Aryl or 5-Heteroaryl derivatives |

Alterations on the Piperidine Ring System and Hydroxyl Groupmdpi.com

The structural scaffold of this compound features two primary sites for chemical modification: the secondary amine within the piperidine ring (if the N-aryl bond were to be formed last or cleaved) and the C3-hydroxyl group. These sites allow for a variety of chemical transformations to produce analogues with modified properties.

The hydroxyl group is a versatile functional handle for numerous transformations. Standard reactions such as O-alkylation and O-acylation can be employed to introduce a wide array of ether and ester functionalities, respectively. For instance, alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed with acyl chlorides or anhydrides.

Furthermore, the hydroxyl group can be replaced with other substituents through nucleophilic substitution reactions. A common strategy involves activating the hydroxyl group by converting it into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. A particularly powerful method for achieving this transformation with stereochemical inversion is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the direct conversion of the alcohol to esters, ethers, or azides upon treatment with triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable nucleophile. organic-chemistry.org

Modifications can also be made to the piperidine ring itself, although this often involves more complex multi-step syntheses starting from different precursors rather than direct alteration of the pre-formed ring. For example, analogues with substituents on the piperidine ring can be prepared through multi-step sequences involving key reactions like the Dieckmann cyclization of appropriately substituted amino diesters to form functionalized piperidinones. ucl.ac.ukbeilstein-journals.org These piperidinones can then be reduced and further functionalized to yield the desired substituted piperidine analogues. Another approach involves radical-mediated cyclization of linear amino-aldehydes to construct the piperidine ring with desired substitutions. mdpi.comnih.gov

Table 1: Examples of Chemical Transformations on the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | Ether |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone (Piperidin-3-one) |

| Substitution (via Tosylation) | 1. TsCl, Pyridine; 2. Nucleophile (e.g., NaN3) | Azide, etc. |

| Mitsunobu Reaction | PPh3, DEAD/DIAD, Nucleophile (e.g., RCOOH, HN3) | Inverted Ester, Azide, etc. organic-chemistry.org |

Stereochemical Control in Synthesis of Analoguesmdpi.comwikipedia.org

The C3 position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers. The synthesis of stereochemically pure analogues is crucial for studying structure-activity relationships. Several strategies are employed to achieve stereochemical control.

One of the most effective methods for controlling the stereochemistry at the C3 position is the Mitsunobu reaction . wikipedia.org This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the alcohol. organic-chemistry.orgnih.gov By starting with a specific enantiomer of a 3-hydroxypiperidine (B146073) precursor, one can access the opposite enantiomer of a derivative by introducing a nucleophile. For example, reacting (R)-1-(5-methylpyrimidin-4-yl)piperidin-3-ol under Mitsunobu conditions with a carboxylic acid would yield the corresponding (S)-ester. nih.gov This method is invaluable for generating stereoisomeric libraries of compounds.

Asymmetric synthesis provides another powerful route to enantiomerically pure piperidine analogues. mdpi.comresearchgate.net This can be achieved through various approaches:

Chiral Pool Synthesis : Starting from readily available chiral molecules like L-glutamic acid, which can be converted through a series of reactions into a chiral (3S)-piperidinol synthon. nih.gov

Asymmetric Catalysis : Employing chiral catalysts to induce enantioselectivity in a key ring-forming or functionalization step. For instance, the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral rhodium or ruthenium catalyst can yield a specific piperidine enantiomer. mdpi.comnih.gov Similarly, asymmetric reduction of a ketone precursor can establish the stereocenter of the hydroxyl group. researchgate.net

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate to direct a stereoselective reaction, followed by removal of the auxiliary. The use of Davies' chiral auxiliary, for example, can facilitate asymmetric Michael additions to construct chiral piperidinone intermediates. ucl.ac.uk

A dynamic crystallization-driven process represents another sophisticated method. In this approach, an undesired diastereomer (e.g., a cis-isomer) in a reaction mixture is epimerized under basic conditions to the more stable, desired diastereomer (e.g., a trans-isomer), which then crystallizes out of solution, driving the equilibrium towards the formation of the pure, desired product. nih.gov

Table 2: Strategies for Stereochemical Control

| Strategy | Description | Key Features |

| Mitsunobu Reaction | Converts an alcohol to other functional groups using PPh3 and DEAD/DIAD. | Proceeds with clean inversion of stereochemistry (SN2 mechanism). wikipedia.orgorganic-chemistry.orgnih.gov |

| Asymmetric Synthesis | Utilizes chiral starting materials, catalysts, or auxiliaries to create a stereochemical bias. | Enables direct synthesis of enantiomerically enriched products. researchgate.netnih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers, often via diastereomeric salt formation with a chiral resolving agent. | A classical method applicable post-synthesis. |

| Dynamic Crystallization | Equilibration of stereoisomers in solution with concurrent crystallization of the desired isomer. | Efficiently converts a mixture to a single, pure stereoisomer. nih.gov |

Analytical Methodologies for Compound Characterization

The unambiguous characterization of this compound and its analogues is essential to confirm their identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation.

¹H NMR provides information on the number of different types of protons and their connectivity. Characteristic signals would include those for the methyl group on the pyrimidine ring, the aromatic proton on the pyrimidine, and the various protons on the piperidine ring. The chemical shifts of the piperidine protons are influenced by the substituents and the ring conformation. chemicalbook.comnih.gov For example, the proton at C3 attached to the hydroxyl group would appear as a multiplet, with its chemical shift and coupling constants providing stereochemical information.

¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic peaks for the pyrimidine and piperidine ring carbons, as well as the methyl group carbon. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. mdpi.com The fragmentation pattern can offer clues about the structure, often showing cleavage of the bond between the piperidine and pyrimidine rings or loss of water from the hydroxyl group. researchgate.netnist.gov

Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are primarily used to assess the purity of the compound. When coupled with a mass spectrometer (LC-MS or GC-MS), these techniques become powerful tools for identifying impurities and by-products in a sample. researchgate.net Chiral HPLC can be used to determine the enantiomeric excess (ee) of stereochemically pure samples.

Table 3: Representative Analytical Data for a Piperidin-3-ol Scaffold

| Technique | Type of Information | Expected Observations for this compound |

| ¹H NMR | Proton environment, connectivity | Signals for pyrimidine protons (δ ~8-9 ppm), piperidine ring protons (δ ~1.5-4.0 ppm), C3-H proton (δ ~3.5-4.5 ppm), pyrimidine-CH₃ (δ ~2.5 ppm), and OH proton. chemicalbook.comchemicalbook.com |

| ¹³C NMR | Carbon skeleton | Resonances for pyrimidine carbons (δ ~150-170 ppm), piperidine carbons (δ ~20-70 ppm), and the methyl carbon (δ ~15-25 ppm). researchgate.net |

| Mass Spec (ESI+) | Molecular weight, fragmentation | [M+H]⁺ ion corresponding to the molecular formula C₁₀H₁₅N₃O. Fragments may correspond to the pyrimidine and piperidine moieties. mdpi.com |

| HPLC | Purity assessment | A single major peak indicating high purity. Retention time is characteristic of the compound under specific column and mobile phase conditions. |

| IR Spectroscopy | Functional groups | Characteristic absorptions for O-H stretching (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching in the pyrimidine ring (~1500-1600 cm⁻¹). |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 5 Methylpyrimidin 4 Yl Piperidin 3 Ol Analogues

Foundational Concepts of Structure-Activity Relationships in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are prevalent in pharmaceuticals due to their diverse chemical properties and ability to engage in various biological interactions. nih.gov SAR in heterocyclic chemistry examines how alterations in the ring system, substituents, and their spatial arrangement impact a molecule's interaction with a biological target. nih.govnih.gov Key considerations include:

Electronic Effects: The introduction of heteroatoms and substituents can alter the electron distribution within the ring, influencing properties like pKa, hydrogen bonding capacity, and susceptibility to metabolic reactions. youtube.comcambridgemedchemconsulting.com

Steric Factors: The size and shape of the heterocyclic scaffold and its substituents dictate the complementarity of the ligand with its binding site. nih.gov

Lipophilicity: The balance between a molecule's water and lipid solubility, often modulated by heterocyclic modifications, affects its absorption, distribution, metabolism, and excretion (ADME) profile. youtube.com

Bioisosterism: This strategy involves replacing a functional group with another that has similar physical or chemical properties, aiming to enhance a desired biological or physical property without making a significant change in the chemical structure. cambridgemedchemconsulting.comunimore.it

The pyrimidine (B1678525) and piperidine (B6355638) rings in the title compound are key pharmacophoric elements, and understanding their individual and combined contributions is essential for rational drug design.

Impact of Pyrimidine Substitutions on Ligand-Target Interactions

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a common scaffold in medicinal chemistry. nih.govnih.gov Substitutions on this ring can profoundly influence a compound's biological activity by altering its electronic properties, steric profile, and potential for hydrogen bonding. nih.gov

The methyl group at the 5-position of the pyrimidine ring can play a significant role in ligand-target interactions. This small alkyl group can contribute to binding affinity through several mechanisms:

Conformational Effects: The presence of the methyl group can influence the conformation of the pyrimidine ring and its orientation relative to the rest of the molecule, potentially pre-organizing the ligand for optimal binding. nih.gov

Steric Influence: The methyl group can provide steric bulk that may be crucial for proper positioning within the binding site or for preventing undesirable interactions. nih.gov Research on pyrimidine-based flexible ligands has shown that the presence of methyl substituents can induce significant changes in the coordination mode of the ligand. materials-science.info

Bioisosteric Replacements for the 5-Methyl Group

Bioisosterism is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com Potential bioisosteric replacements for a methyl group aim to mimic its size and lipophilicity while potentially offering advantages in terms of metabolism or potency.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Methyl (-CH3) | Ethyl (-CH2CH3) | Increases lipophilicity and steric bulk. |

| Halogens (e.g., -Cl, -F) | Can alter electronic properties and metabolic stability. cambridgemedchemconsulting.com | |

| Trifluoromethyl (-CF3) | Can enhance metabolic stability and binding affinity. nih.gov | |

| Cyano (-CN) | Can act as a hydrogen bond acceptor and alter electronic character. | |

| Small heterocycles (e.g., oxetane) | Can improve metabolic stability and reduce lipophilicity. cambridgemedchemconsulting.com |

The choice of a bioisosteric replacement depends on the specific goals of the optimization process, such as improving potency, selectivity, or pharmacokinetic properties.

Modifying other positions on the pyrimidine ring can also have a significant impact on biological activity. For instance, in a series of pyrimidine derivatives, the nature and position of substituents were found to greatly influence their biological activities. nih.gov

Position 4: The linkage to the piperidine ring at this position is critical. Altering the nature of this connection or introducing substituents nearby can affect the relative orientation of the two ring systems.

Position 6: This position is often available for modification to introduce groups that can modulate solubility, metabolic stability, or interact with solvent-exposed regions of the binding site.

The strategic placement of different functional groups on the pyrimidine ring allows for a systematic exploration of the chemical space around the core scaffold to identify analogues with improved properties. nih.gov

Influence of Piperidine Ring Configuration and Substituents

The piperidine ring, a saturated six-membered heterocycle, is a common feature in many biologically active compounds. thieme-connect.comresearchgate.net Its conformation and the nature and stereochemistry of its substituents are critical determinants of a molecule's interaction with its biological target. thieme-connect.comthieme-connect.com

The hydroxyl group at the C-3 position of the piperidine ring is a key functional group that can participate in hydrogen bonding interactions with the target protein. The stereochemistry at this position, whether the hydroxyl group is in an axial or equatorial orientation, can have a profound impact on binding affinity. thieme-connect.comnih.gov

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions that anchor the ligand in the binding pocket. youtube.com

Impact of Stereochemistry on Activity

| Stereoisomer | Potential Impact on Activity |

| (R)-enantiomer | May exhibit higher or lower potency compared to the (S)-enantiomer due to differential interactions with a chiral binding site. |

| (S)-enantiomer | The specific orientation of the hydroxyl group can lead to more favorable or less favorable interactions with the target protein. |

| Racemic mixture | The observed activity will be a composite of the activities of both enantiomers. |

The absolute configuration of chiral centers in the piperidine ring can be a critical factor in determining the potency and selectivity of a compound. thieme-connect.com

The nitrogen atom of the piperidine ring is a basic center that is typically protonated at physiological pH. The substituent attached to this nitrogen can influence the molecule's pKa, lipophilicity, and potential for interaction with the target. In the case of 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol, the nitrogen is substituted with the 5-methylpyrimidin-4-yl group.

In the broader context of piperidine-containing molecules, modifications at the nitrogen atom are a common strategy for optimizing drug candidates. For example, in a series of choline (B1196258) transporter inhibitors, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of activity. nih.gov Similarly, in the development of anti-Alzheimer's agents, varying the benzyl (B1604629) substituent on the piperidine ring was a key optimization strategy. ajchem-a.com

The nature of the group attached to the piperidine nitrogen can influence:

Basicity: The pKa of the piperidine nitrogen can be modulated by the electronic properties of the substituent.

Pharmacokinetic Properties: Modifications at this position can be used to improve properties such as solubility, membrane permeability, and metabolic stability.

A thorough understanding of the SAR of the piperidine moiety is crucial for the rational design of analogues of this compound with enhanced therapeutic potential.

Conformational Preferences and their Contribution to Activity

The three-dimensional arrangement of a molecule is crucial for its interaction with a biological target. For this compound and its analogues, the conformational preferences of the piperidine ring are a key determinant of biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be positioned in either an axial or equatorial orientation.

The orientation of the 3-hydroxyl group is of particular importance. In many piperidinol-containing ligands, the hydroxyl group acts as a critical hydrogen bond donor or acceptor. The relative orientation of this group with respect to the pyrimidinyl moiety can significantly impact binding affinity. For 4-substituted piperidines, it has been shown that polar substituents can lead to a stabilization of the axial conformer upon protonation of the piperidine nitrogen. nih.gov This is due to favorable electrostatic interactions between the substituent and the positively charged nitrogen. nih.gov A similar principle can be applied to the 3-hydroxy group in the title compound. The equilibrium between the axial and equatorial conformers of the hydroxyl group can be influenced by its interaction with the N1 of the piperidine and the bulky 5-methylpyrimidin-4-yl group at that position.

Furthermore, the rotational freedom around the C4-N bond connecting the pyrimidine and piperidine rings introduces another layer of conformational complexity. The dihedral angle between the two rings dictates the spatial presentation of the pharmacophoric elements. Computational studies and NMR analysis are often employed to determine the lowest energy conformations and to understand how these preferred shapes correlate with biological activity. mdpi.com For instance, constraining the piperidine ring with additional substitutions can lock the molecule in a more active conformation, albeit at the cost of increased synthetic complexity.

Table 1: Influence of Hydroxyl Group Conformation on Hypothetical Activity

| Compound Analogue | Piperidine-OH Conformation | Predicted Relative Activity | Rationale |

| Analogue A | Equatorial | +++ | Equatorial position may allow for optimal hydrogen bonding with the target protein without steric hindrance from the piperidine ring itself. |

| Analogue B | Axial | ++ | Axial position might be necessary for interaction with a different pocket in the binding site, or it could be stabilized by intramolecular interactions. nih.gov |

| Analogue C (Locked) | Equatorial (Fixed) | ++++ | A conformationally locked analogue that maintains the bioactive equatorial conformation could exhibit enhanced potency by reducing the entropic penalty of binding. |

Exploration of Linker Modifications and Bridging Units

While the parent compound features a direct linkage between the pyrimidine and piperidine rings, the introduction of linkers or bridging units is a common strategy in medicinal chemistry to probe the binding site for additional interactions and to optimize physicochemical properties. In the context of kinase inhibitors, where pyrimidine scaffolds are common, modifying the linker between the core heterocycle and other parts of the molecule is a frequently explored strategy. nih.gov

For analogues of this compound, a linker could be inserted between the pyrimidine C4 atom and the piperidine N1 atom. The nature of this linker—its length, rigidity, and polarity—can have profound effects on activity.

Length: A simple alkyl chain (e.g., methylene, ethylene) could increase the distance between the two rings, allowing the piperidinol moiety to access a deeper pocket in the target protein.

Rigidity: Introducing rigid linkers, such as an acetylene (B1199291) or a small ring, could lock the relative orientation of the pyrimidine and piperidine rings, which can be beneficial if the resulting conformation is bioactive. nih.gov

Polarity: Incorporating polar groups like an ether, amine, or amide into the linker can introduce new hydrogen bonding opportunities and improve properties like solubility.

The goal of such modifications is to find an optimal vector and distance for the piperidinol ring relative to the pyrimidine core to maximize favorable interactions with the target.

Table 2: Representative Linker Modifications and their Potential Impact

| Linker Type | Example Structure Fragment | Potential Advantages | Potential Disadvantages |

| Direct Bond | Pyrimidine-Piperidine | High rigidity, synthetic simplicity. | Limited ability to probe distal binding pockets. |

| Flexible Alkyl | Pyrimidine-CH₂-Piperidine | Increased conformational freedom, can access new binding regions. | Potential loss of potency due to entropic cost upon binding. |

| Rigid Alkynyl | Pyrimidine-C≡C-Piperidine | Maintains a linear orientation, conformationally restricted. nih.gov | May introduce synthetic challenges. |

| Polar Ether | Pyrimidine-O-CH₂-Piperidine | Can improve solubility, potential for H-bonding. | May introduce metabolic liabilities. |

Computational Approaches to Guide SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery, providing insights that guide the synthesis and testing of new analogues. researchgate.net For the this compound series, several computational techniques are invaluable for elucidating structure-activity relationships.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For analogues of the title compound, docking studies can help visualize how modifications to the pyrimidine or piperidine rings affect binding interactions. For example, docking could reveal whether the 3-hydroxyl group is interacting with a key amino acid residue and how its position impacts this interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate chemical structures with biological activity. By building a QSAR model with a series of synthesized analogues, it is possible to predict the activity of new, unsynthesized compounds. 4D-QSAR, in particular, considers the conformational flexibility of the ligands, which is highly relevant for the flexible piperidine ring. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. nih.gov This can reveal the stability of key interactions, the role of water molecules in the binding site, and the conformational changes that occur upon binding. mdpi.comnih.gov

These computational approaches allow for the prioritization of synthetic targets, reducing the time and resources spent on synthesizing less promising compounds. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Molecular Design

Scaffold hopping is a powerful strategy used to identify novel core structures with similar biological activity to a known active compound. nih.gov This is often done to improve properties, find novel intellectual property, or escape from a chemical series with known liabilities. chimia.ch Bioisosteric replacement, a related concept, involves substituting a part of a molecule with another group that has similar physical or chemical properties, thereby retaining the intended biological activity. nih.gov

For this compound, both the pyrimidine core and the piperidinol moiety are candidates for such modifications.

Pyrimidine Replacements: The 5-methylpyrimidine (B16526) ring can be considered an isostere of the adenine (B156593) ring of ATP, making it a privileged scaffold for kinase inhibitors. nih.gov Scaffold hopping could involve replacing it with other heterocyclic systems known to act as hinge-binders, such as pyrazolo[3,4-d]pyrimidine, quinazoline, or indole. nih.govresearchgate.net The goal is to maintain the key hydrogen bonding interactions with the protein hinge region while altering other properties of the molecule.

Piperidinol Replacements: The piperidin-3-ol fragment can be replaced with a variety of other cyclic or acyclic structures that present a hydroxyl group or another hydrogen bonding feature in a similar spatial orientation. Examples could include pyrrolidin-3-ol, azetidin-3-ol, or even acyclic amino alcohols. These replacements can modulate properties such as basicity, lipophilicity, and metabolic stability.

This approach, often guided by computational tools that can suggest potential replacements, allows for the exploration of diverse chemical space around the original lead compound. nih.govchimia.ch

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacements

| Original Fragment | Bioisosteric/Scaffold Hop Replacement | Rationale | Reference Concept |

| 5-Methylpyrimidine | Pyrazolo[3,4-d]pyrimidine | Known ATP-mimetic, offers different substitution vectors. | nih.gov |

| 5-Methylpyrimidine | Quinazoline | Common hinge-binding scaffold in kinase inhibitors. | researchgate.net |

| Piperidin-3-ol | Pyrrolidin-3-ol | 5-membered ring alters ring pucker and substituent orientation. | nih.gov |

| Piperidin-3-ol | (R/S)-3-amino-butanol | Acyclic replacement to reduce rigidity and explore new interactions. | nih.gov |

Investigations into the Biological Mechanisms and Molecular Targets of 1 5 Methylpyrimidin 4 Yl Piperidin 3 Ol Derivatives

Characterization of Molecular Target Engagement

The initial stages of understanding the biological activity of 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol derivatives involve detailed studies of their interaction with specific molecular targets. These investigations are crucial for elucidating the mechanism of action and for guiding further structural optimization. Methodologies such as enzyme kinetic studies, receptor binding assays, and techniques to identify protein-ligand interaction sites are employed to build a comprehensive profile of the compound's molecular behavior.

Enzyme Kinetic Studies for Inhibitor Characterization

Enzyme kinetic studies are fundamental in characterizing the inhibitory potential of compounds. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction, providing quantitative measures of potency such as the half-maximal inhibitory concentration (IC50).

One area of investigation has been the inhibition of protein kinases, which are critical regulators of cell signaling. For instance, a derivative incorporating the pyrimidine (B1678525) and piperidin-3-ol core, specifically (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, has been identified as a potent inhibitor of Checkpoint Kinase 1 (CHK1). nih.gov Through rational optimization of a lead compound, this derivative demonstrated a high degree of potency with an IC50 value of 0.4 nM. nih.gov Importantly, it also showed remarkable selectivity, being over 4300-fold more selective for CHK1 compared to the closely related CHK2. nih.gov

In a similar vein, analogues based on a related pyrrolopyrimidine scaffold have been developed as inhibitors of Akt kinases (also known as Protein Kinase B or PKB). nih.gov The clinical candidate AZD5363, which features a pyrrolopyrimidine core linked to a piperidine (B6355638) moiety, emerged from extensive exploration of these analogues as a potent, ATP-competitive inhibitor. nih.gov Such studies are critical in defining the therapeutic potential and selectivity profile of these molecular scaffolds.

Table 1: Enzyme Inhibition Data for Selected Derivatives

| Compound/Derivative Name | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | CHK1 | 0.4 | >4300-fold vs CHK2 |

| AZD5363 | Akt1 | 3 | - |

| AZD5363 | Akt2 | 8 | - |

| AZD5363 | Akt3 | 8 | - |

Receptor Binding Assays and Ligand-Receptor Interactions

Receptor binding assays are essential for determining the affinity and selectivity of a compound for a particular receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace it. nih.gov

While specific receptor binding data for this compound is not extensively detailed in the public domain, the broader class of piperidine derivatives has been widely studied for their interactions with various receptors. For example, derivatives have been designed and synthesized to target the GABAA receptor, with binding affinities in the high nanomolar to low micromolar range. nih.gov Similarly, other piperidine-containing compounds have been investigated as antagonists for the CXCR3 receptor and the NMDA receptor. nih.govnih.gov

The general methodology for these assays, whether through filtration or scintillation proximity assay (SPA), involves incubating the receptor source with a radiolabeled ligand and the test compound. nih.gov The displacement of the radioligand by the test compound is then measured to determine its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value. nih.gov

Identification of Protein-Ligand Interaction Sites

Understanding precisely where and how a ligand binds to its protein target is crucial for structure-based drug design. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating these interactions at an atomic level. nih.gov

For example, in the study of bromodomain-containing protein 4 (BRD4-BD1), NMR has been used to probe the interactions between the protein and small molecule ligands. nih.gov This method is sensitive to changes in the chemical environment of atoms upon ligand binding and can identify specific interactions, such as those between methyl groups of the ligand and aromatic residues in the protein's binding pocket. nih.gov Docking studies, which computationally model the interaction between a ligand and a protein, are also frequently used. In the case of GABAA receptor antagonists based on a 5-(piperidin-4-yl)-3-hydroxypyrazole scaffold, docking studies suggested that different substituted analogues could adopt distinct binding modes within the receptor's orthosteric binding site. nih.gov These computational approaches, often used in conjunction with experimental data, help to rationalize observed structure-activity relationships and guide the design of more potent and selective compounds.

Cellular Pathway Modulation and Functional Response

Beyond direct target engagement, it is essential to understand how a compound affects the complex network of signaling pathways within a cell and the resulting functional or phenotypic changes.

Analysis of Downstream Signaling Pathway Activation or Inhibition

The binding of a compound to its molecular target often initiates a cascade of downstream signaling events. Analyzing these pathways provides insight into the compound's cellular mechanism of action. For instance, the Akt inhibitor AZD5363, which contains a piperidine moiety, was shown to effectively modulate the PI3K/Akt/mTOR pathway. nih.gov This was demonstrated by the pharmacodynamic knockdown of the phosphorylation of Akt and its downstream biomarkers in vivo. nih.gov Such analyses confirm that the compound not only binds its target but also functionally alters its activity within the cellular context.

Cellular Assays for Phenotypic Changes (e.g., gene expression modulation, cellular differentiation)

The ultimate effect of a drug is its ability to elicit a specific phenotypic change in cells or tissues. Cellular assays are used to measure these outcomes. The CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, was shown to effectively inhibit the growth of malignant hematopathy cell lines, with a particularly low IC50 of 0.013 μM in Z-138 cells. nih.gov This demonstrates a clear anti-proliferative effect in a cancer cell model. Furthermore, this compound significantly suppressed tumor growth in a xenograft model, indicating its potential for in vivo efficacy. nih.gov These phenotypic assays are critical for translating molecular interactions into therapeutically relevant outcomes.

Table 2: Cellular Activity of a Selected Derivative

| Compound/Derivative Name | Cell Line | Cellular Effect | IC50 (µM) |

|---|---|---|---|

| (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | Z-138 | Growth Inhibition | 0.013 |

Assessment of Compound Selectivity Across a Panel of Targets

The selectivity of a therapeutic compound is a critical determinant of its safety and efficacy. A highly selective compound preferentially binds to its intended target, minimizing off-target effects that can lead to adverse reactions. Derivatives of this compound, often designed as kinase inhibitors, are typically evaluated against a broad panel of kinases to ascertain their selectivity profile. rsc.orgtandfonline.com

The screening of these compounds often reveals a varied landscape of inhibitory activity. For instance, a representative derivative, let's call it Compound X, might exhibit high potency against its primary target, such as a specific cyclin-dependent kinase (CDK), while showing significantly lower activity against other kinases. This selectivity is crucial, as broad-spectrum kinase inhibition can lead to toxicity. rsc.org The assessment is commonly performed using in vitro kinase assays, where the concentration of the compound required to inhibit 50% of the kinase activity (IC50) is determined for each kinase in the panel. rsc.orgmdpi.com

In a hypothetical screening of a derivative of this compound, the results might be compiled into a data table to visualize its selectivity. The data often shows that minor structural modifications to the parent compound can significantly alter the selectivity profile. For example, the addition of a substituent to the pyrimidine ring could enhance binding to the target kinase while reducing affinity for others. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates for both potency and selectivity. mdpi.comnih.gov

Table 1: Illustrative Kinase Selectivity Profile for a Derivative of this compound

| Kinase Target | IC50 (nM) | Selectivity (Fold difference from Target Kinase A) |

| Target Kinase A | 10 | 1 |

| Kinase B | 250 | 25 |

| Kinase C | >10,000 | >1000 |

| Kinase D | 800 | 80 |

| Kinase E | >10,000 | >1000 |

| Kinase F | 1,500 | 150 |

The data in the table illustrates a favorable selectivity profile, with high potency against the intended target and significantly lower potency against other kinases. Such a profile would suggest a lower likelihood of off-target effects, making the compound a more promising candidate for further development. The selectivity against closely related kinases is of particular interest, as achieving it can be challenging. nih.gov

Examination of Metabolic Pathways Affecting Compound Stability

The metabolic stability of a drug candidate is another cornerstone of preclinical evaluation, as it influences the compound's half-life, bioavailability, and potential for drug-drug interactions. Derivatives of this compound, like many small molecules, undergo metabolism primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Investigations into the metabolic fate of these compounds are typically conducted using in vitro systems such as human liver microsomes (HLMs). nih.govnih.gov These experiments help to identify the primary metabolic pathways and the specific CYP isozymes involved. For pyrimidine and piperidine-containing compounds, common metabolic transformations include oxidation, N-dealkylation, and hydroxylation. nih.govnih.gov

For instance, the piperidine ring is a common site of metabolism. Oxidation of the piperidine ring can lead to the formation of various hydroxylated metabolites. nih.gov The methyl group on the pyrimidine ring can also be a site for oxidation, leading to the corresponding alcohol and subsequently to a carboxylic acid. N-dealkylation at the piperidine nitrogen is another potential metabolic route if substituents are present. nih.gov

The stability of the compound in the presence of liver microsomes is a key parameter, often expressed as the in vitro half-life (t½). A compound with very rapid metabolism (short t½) may be cleared from the body too quickly to exert its therapeutic effect. Conversely, a compound that is too stable might accumulate and cause toxicity.

Table 2: Illustrative Metabolic Stability and Major Metabolites of a this compound Derivative in Human Liver Microsomes

| Parameter | Result |

| In Vitro Half-life (t½) | 45 minutes |

| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 |

| Major Identified Metabolites | M1: Hydroxylation of the piperidine ring |

| M2: Oxidation of the pyrimidine methyl group | |

| M3: N-dealkylation (if applicable) | |

| M4: Glucuronidation of the piperidin-3-ol |

The identification of metabolites is crucial for understanding potential safety issues. Some metabolites may be pharmacologically active, while others could be reactive and lead to toxicity. For example, the formation of reactive iminium ion intermediates from piperidine ring oxidation has been reported for some drugs. Therefore, identifying and characterizing the major metabolites is a critical step in the safety assessment of any new drug candidate. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol and its analogs is fundamental to exploring its therapeutic potential. Future research will likely focus on developing next-generation synthetic methodologies that offer improved efficiency, stereoselectivity, and diversity.

Current synthetic routes to piperidine (B6355638) and pyrimidine (B1678525) derivatives often involve multi-step processes. nih.govresearchgate.net Future strategies may include:

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for producing compound libraries for screening.

Biocatalysis: The use of enzymes could enable highly stereoselective syntheses of the chiral piperidinol core, which is often critical for biological activity.

Multicomponent Reactions: Designing novel multicomponent reactions that bring together the pyrimidine, piperidine, and other fragments in a single step would significantly accelerate the synthesis of diverse analog libraries. mdpi.com

These advanced synthetic methods will be instrumental in generating a wide array of derivatives, allowing for a thorough investigation of the structure-activity relationship (SAR).

Application of Chemogenomics and Systems Biology Approaches

Understanding the biological targets of a compound is a critical step in drug development. Chemogenomics and systems biology offer powerful, unbiased approaches to elucidate the mechanism of action of this compound.

Chemogenomics: This approach involves screening the compound against a large panel of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This can rapidly identify potential primary targets and off-targets, providing initial clues about its therapeutic potential and possible side effects. The pyrimidine scaffold is known to interact with a variety of kinases, making this a particularly promising avenue of investigation. rsc.org

Systems Biology: This holistic approach examines the global effects of the compound on cellular systems. nih.govnih.govdrugtargetreview.com Techniques such as transcriptomics, proteomics, and metabolomics can reveal changes in gene expression, protein levels, and metabolic pathways upon treatment with the compound. nih.gov This data can then be used to construct interaction networks and identify key nodes and pathways affected by the compound, ultimately leading to the identification of its molecular target(s). nih.govrsc.org

By integrating these high-throughput screening and data analysis techniques, researchers can build a comprehensive picture of the compound's biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govspringernature.com For this compound, these technologies can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data for related pyrimidine and piperidine derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs before they are synthesized. researchgate.net

Generative Models: AI algorithms can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency and selectivity for a desired target. ethz.ch

Retrosynthesis Prediction: AI tools can assist in planning the most efficient synthetic routes for novel, computer-designed analogs, further accelerating the discovery process. researchgate.net

Exploration of Novel Biological Targets based on Scaffold Promiscuity

The concept of "scaffold promiscuity" refers to the ability of a core molecular structure to interact with multiple, often unrelated, biological targets. Both piperidine and pyrimidine scaffolds are known to be "privileged structures" in medicinal chemistry, appearing in a wide range of approved drugs with diverse mechanisms of action. nih.govresearchgate.net

This inherent promiscuity suggests that this compound and its derivatives could have therapeutic applications beyond a single target class. Future research should embrace this possibility by:

Broad Biological Screening: Testing the compound and its analogs against a wide range of disease models and cellular assays to uncover unexpected therapeutic activities.

Target Deconvolution: For any observed phenotypic effects, employing methods like affinity chromatography or genetic screening to identify the responsible biological target(s). mdpi.com

Polypharmacology: Intentionally designing derivatives that modulate multiple targets simultaneously, which can be a powerful strategy for treating complex diseases like cancer or neurodegenerative disorders. nih.gov

A systematic exploration of the biological space accessible to this scaffold could lead to the discovery of novel therapeutic indications.

Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Insights

A deep understanding of how this compound interacts with its biological target(s) at the atomic level is crucial for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable for gaining these mechanistic insights.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of the compound bound to its protein target. mdpi.comnih.govnih.gov This information is invaluable for understanding the specific molecular interactions that drive binding and for designing new analogs with improved affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the protein-ligand interaction in solution, providing information about conformational changes and the binding kinetics. nih.gov

Mass Spectrometry (MS): Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can identify the regions of a protein that are involved in binding to the compound. nih.gov

Other Spectroscopic Techniques: Methods such as fluorescence spectroscopy and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of the interaction. researchgate.netacs.org

Q & A

Q. What are the established synthetic routes for 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol, and what are their key challenges?

A common approach involves coupling pyrimidine derivatives with functionalized piperidine scaffolds. For example:

- Step 1 : Introduce a methyl group at the 5-position of pyrimidine via halogenation followed by Kumada coupling or catalytic methylation .

- Step 2 : Functionalize piperidin-3-ol with a leaving group (e.g., tosylate) for nucleophilic substitution with the pyrimidine moiety. Protecting groups (e.g., Boc) may stabilize the hydroxyl group during synthesis .

- Key Challenges : Competing side reactions at the pyrimidine N1 position and stereochemical control of the piperidine ring. Purity optimization requires column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Use deuterated DMSO or CDCl₃ to resolve signals. The pyrimidine protons (δ 8.5–9.0 ppm) and piperidine CH-OH (δ 3.5–4.5 ppm) are diagnostic. 2D NMR (COSY, HSQC) clarifies stereochemistry .

- HPLC : A C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) achieves baseline separation. Monitor at 254 nm for pyrimidine absorption .

- MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated for C₁₀H₁₅N₃O: 194.12 g/mol) .

Q. What solubility and stability data are critical for in vitro assays?

- Solubility : Moderately soluble in DMSO (>10 mM) and aqueous buffers at pH 4–6. Precipitation occurs in high-salt conditions. Use sonication for dispersion .

- Stability : Hydrolytically stable at 4°C for 48 hours in PBS (pH 7.4). Degrades >10% at 37°C after 72 hours, necessitating fresh preparation for cell-based assays .

Advanced Research Questions

Q. How can stereochemical purity of the piperidin-3-ol moiety be ensured during synthesis?

- Chiral Resolution : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and hexane:isopropanol (85:15) to separate enantiomers .

- Asymmetric Catalysis : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated acetylation) to obtain the desired (R)- or (S)-configuration .

- Validation : Compare optical rotation with literature values and confirm via X-ray crystallography of derivatives .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

Q. How should researchers address contradictory bioactivity data across assay platforms?

- Case Example : Discrepant IC₅₀ values in cell viability vs. enzymatic assays may arise from off-target effects or differential membrane permeability.

- Resolution :

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., epimerization) by controlling residence time and temperature .

- Catalytic Systems : Pd/C or Ni-based catalysts for selective C-N coupling. Avoid prolonged heating to prevent racemization .

- Quality Control : In-process HPLC monitoring (every 2 hours) to detect early-stage impurities .

Q. How can stability under physiological conditions be improved for in vivo studies?

- Prodrug Design : Acetylate the hydroxyl group to enhance plasma stability. Hydrolysis in vivo regenerates the active form .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve solubility and half-life in circulation .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks to predict long-term degradation pathways .

Q. What analytical methods resolve batch-to-batch variability in impurity profiles?

- Impurity Mapping : LC-MS/MS identifies common byproducts (e.g., de-methylated pyrimidine or oxidized piperidine) .

- Quantitation : Use reference standards (e.g., EP impurities) for HPLC calibration. Limit unidentified impurities to <0.15% per ICH guidelines .

- Root-Cause Analysis : DOE (Design of Experiments) to link reaction parameters (e.g., pH, temperature) to impurity formation .

Q. How can researchers validate target engagement in complex biological systems?

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein in lysates treated with the compound .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target, followed by pull-down and MS identification .

- In Silico Docking : Refine co-crystal structures of analogs (e.g., from PDB) to predict binding modes and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.